5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate
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Overview
Description
5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate is a benzoxazole derivative. Benzoxazole compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For 5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate, a common synthetic route involves the use of 2-aminophenol as a precursor, which undergoes cyclization reactions to form the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce different substituents on the benzoxazole ring .
Scientific Research Applications
5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research indicates its potential as an anticancer agent, particularly against colorectal carcinoma.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde
- 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide
Uniqueness
5-Chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium methanesulfonate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a benzoxazole ring with a methanesulfonate group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
64993-97-1 |
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Molecular Formula |
C15H14ClNO4S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-phenyl-2,1-benzoxazol-1-ium;methanesulfonate |
InChI |
InChI=1S/C14H11ClNO.CH4O3S/c1-16-13-8-7-11(15)9-12(13)14(17-16)10-5-3-2-4-6-10;1-5(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
MXZKDAZZGZCGPR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC(=CC2=C(O1)C3=CC=CC=C3)Cl.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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